N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
Beschreibung
This compound features a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a 1-oxo-1,2-dihydroisoquinolin-5-yl moiety substituted with a 2-ethoxyethyl chain. Though direct pharmacological data are absent in the provided evidence, structural analogs (e.g., EVT-401 in ) suggest possible activity as a P2X7 receptor antagonist, a target in inflammatory diseases like rheumatoid arthritis .
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-4-30-13-12-25-11-10-17-18(23(25)27)6-5-7-20(17)31-15-22(26)24-19-9-8-16(28-2)14-21(19)29-3/h5-11,14H,4,12-13,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYQIKBOGNSTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Anticancer Properties
Research indicates that N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide exhibits significant anticancer activity. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | CDK2 Inhibition |
| A549 (Lung Cancer) | 12.3 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell Cycle Arrest |
The mechanism by which N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide exerts its biological effects involves:
- Inhibition of CDK Activity : The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins involved in cell cycle progression .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells .
- Cell Cycle Arrest : The compound induces G1 phase arrest in the cell cycle, effectively halting the proliferation of cancer cells .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the efficacy of N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide as an anticancer agent. For instance:
- A study involving xenograft models demonstrated a significant reduction in tumor size following treatment with this compound compared to control groups .
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy profile in humans. Current research is focused on optimizing dosing regimens and understanding the pharmacokinetics and pharmacodynamics of the compound .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Phenyl ring substituents : Methoxy (target compound), methyl (–2), halogen (), and nitro groups ().
- Isoquinoline/thiazolidinone core: The target compound’s dihydroisoquinoline contrasts with thiazolidinone () or triazole () cores in other analogs.
- Side chains : Ethoxyethyl (target) vs. fluorobenzyl (–2), hydroxypropyl (), or sulfanyl groups (–14).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Pharmacokinetic and Toxicity Considerations
Q & A
Q. How can computational chemistry guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Use QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity. Tools like Schrödinger’s Glide or MOE dock derivatives into target pockets, prioritizing compounds with lower binding energies. MD simulations (e.g., GROMACS) assess binding stability over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
